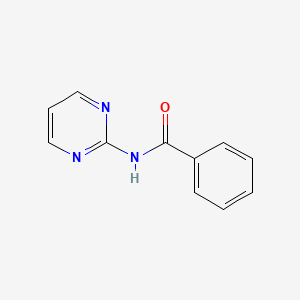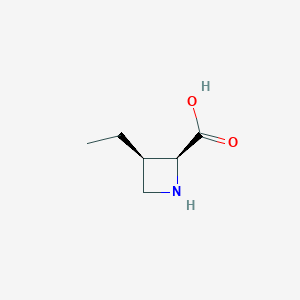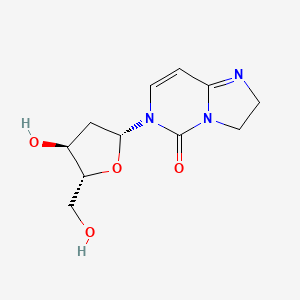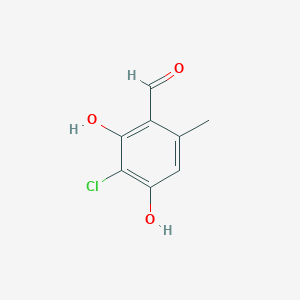
3-Chloro-2,4-dihydroxy-6-methylbenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-2,4-dihydroxy-6-methylbenzaldehyde: is an organic compound with the molecular formula C8H7ClO3 . It is also known by other names such as Chloroatranol and 3-Chloro-2,6-dihydroxy-4-methylbenzaldehyde . This compound is a degradation product of chloroatranorin and is identified as one of the main contact allergens in oakmoss absolute, a lichen extract widely utilized in the perfume industry .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2,4-dihydroxy-6-methylbenzaldehyde typically involves the chlorination of 2,4-dihydroxy-6-methylbenzaldehyde. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in an inert solvent like dichloromethane .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for yield and purity.
化学反応の分析
Types of Reactions: 3-Chloro-2,4-dihydroxy-6-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The chlorine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products:
Oxidation: 3-Chloro-2,4-dihydroxy-6-methylbenzoic acid.
Reduction: 3-Chloro-2,4-dihydroxy-6-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: In chemistry, 3-Chloro-2,4-dihydroxy-6-methylbenzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and antifungal properties .
Medicine: Although not widely used in medicine, its derivatives are explored for potential therapeutic applications, particularly in the development of new drugs .
Industry: In the industry, this compound is used in the manufacture of fragrances and perfumes due to its presence in oakmoss absolute .
作用機序
The mechanism of action of 3-Chloro-2,4-dihydroxy-6-methylbenzaldehyde is not well-documented. its allergenic properties are attributed to its ability to bind to proteins in the skin, leading to an immune response. The molecular targets and pathways involved in this process are still under investigation .
類似化合物との比較
- 2,4-Dihydroxy-6-methylbenzaldehyde
- 3-Chloro-2,6-dihydroxy-4-methylbenzaldehyde
- 2-Chloro-3-hydroxy-4-methoxybenzaldehyde
Comparison: 3-Chloro-2,4-dihydroxy-6-methylbenzaldehyde is unique due to the presence of both chlorine and hydroxyl groups on the benzaldehyde ring, which imparts distinct chemical reactivity and biological properties. Compared to its analogs, it is more reactive in nucleophilic substitution reactions due to the electron-withdrawing effect of the chlorine atom .
特性
CAS番号 |
106325-72-8 |
|---|---|
分子式 |
C8H7ClO3 |
分子量 |
186.59 g/mol |
IUPAC名 |
3-chloro-2,4-dihydroxy-6-methylbenzaldehyde |
InChI |
InChI=1S/C8H7ClO3/c1-4-2-6(11)7(9)8(12)5(4)3-10/h2-3,11-12H,1H3 |
InChIキー |
VDRNJNUDQVCPLO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1C=O)O)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4-Methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine](/img/structure/B12926982.png)
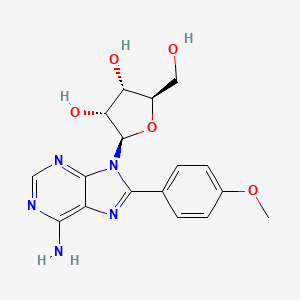
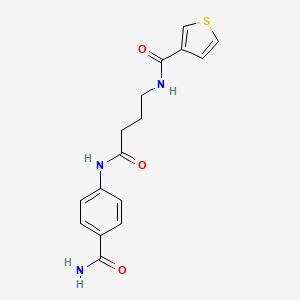


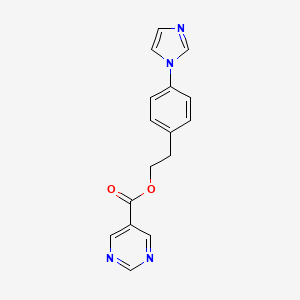
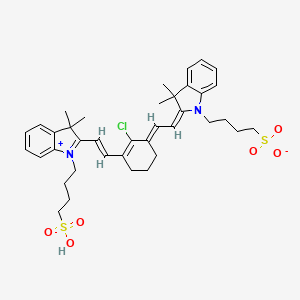
![2-(4-Nitrophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B12927017.png)
